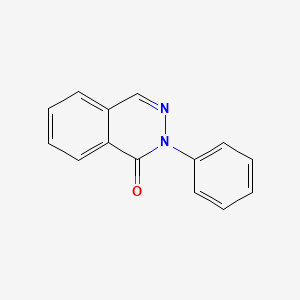

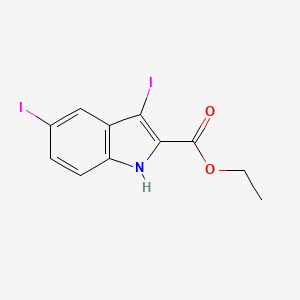

2-Phenylphthalazin-1(2h)-one

Overview

Description

Scientific Research Applications

Pharmaceutical Research

2-Phenylphthalazin-1(2H)-one (PHTZ) has been identified as a core skeleton for designing hA(3) adenosine receptor antagonists. This discovery is significant due to PHTZ's structural similarity to other scaffolds extensively investigated in previous studies. Specifically, the compound 2,5-dimethoxyphenylphthalazin-1(2H)-one showed high hA(3) AR affinity and selectivity, making it a potential candidate for further pharmacological development (Poli et al., 2011).

Synthetic Chemistry

Phthalazin-1(2H)-one is a key component in various synthetic molecules relevant to medicinal chemistry. Its versatility in drug discovery has spurred the development of new synthetic methods for accessing various substituted and functionalized derivatives. These advancements, involving modifications of classical methodologies and novel multicomponent approaches, have significant implications for the field of medicinal chemistry (Terán et al., 2019).

Antimicrobial Applications

New derivatives of phthalazin-1(2H)-one have been synthesized and studied for their antimicrobial activity. This research is crucial in the ongoing search for effective antimicrobial agents (El-Hashash et al., 2012).

Development of Heterocyclic Compounds

4-Aminophthalazin-1(2H)-ones (APOs), underexplored heterocyclic compounds, have shown diverse biological activities. Innovations in their synthesis, allowing regioselective introduction of substituents, have opened new avenues for creating diverse APOs and exploring their potential applications (Vlaar et al., 2013).

Analytical Chemistry

In analytical chemistry, phthalazine derivatives, such as fluorescent organic nanosheets derived from phthalazine, have been developed for the selective detection of specific ions in aqueous media. This application is particularly relevant for environmental monitoring and analysis (Wakshe et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 2-Phenylphthalazin-1(2h)-one are glycogen synthase kinase 3 (GSK3) and ATF4 and NF-kB proteins . GSK3 is a kinase known to function in promoting transcription , while ATF4 and NF-kB are proteins involved in cellular stress responses .

Mode of Action

2-Phenylphthalazin-1(2h)-one interacts with its targets by inhibiting their activity. It has been found to have an inhibitory activity against GSK3 . This compound directly targets GSK3, as demonstrated in an in vitro kinase assay . It also interacts favorably with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The inhibition of GSK3 by 2-Phenylphthalazin-1(2h)-one leads to the activation of β-catenin, a transcription factor . This suggests that the compound affects the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. The compound also inhibits the NF-kB inflammatory pathway .

Result of Action

The result of the action of 2-Phenylphthalazin-1(2h)-one is the repression of certain cellular processes. For instance, it represses noncoding control region (NCCR)-controlled transcription . It also exhibits neuroprotective and anti-inflammatory properties . In human neuronal cells, it reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 .

properties

IUPAC Name |

2-phenylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-13-9-5-4-6-11(13)10-15-16(14)12-7-2-1-3-8-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCBXCGRKOKWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284439 | |

| Record name | 2-phenylphthalazin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylphthalazin-1(2h)-one | |

CAS RN |

6266-49-5 | |

| Record name | NSC37228 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylphthalazin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide](/img/no-structure.png)

![Methyl 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B3054917.png)

![[2,2'-Bipyridine]-3-carbonitrile](/img/structure/B3054925.png)